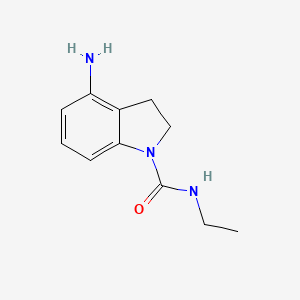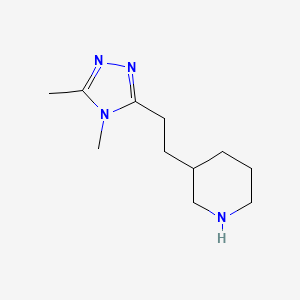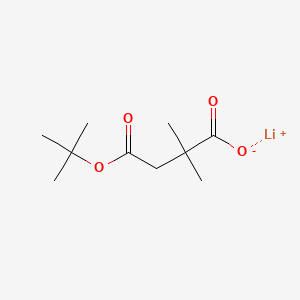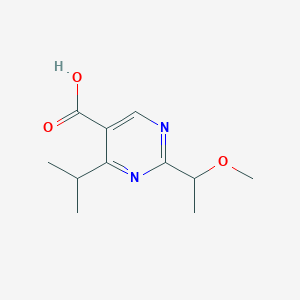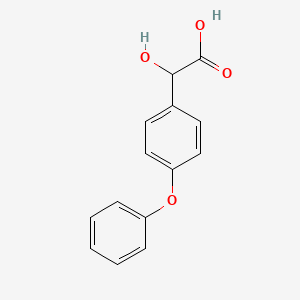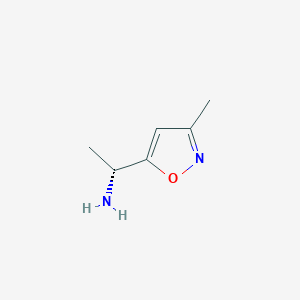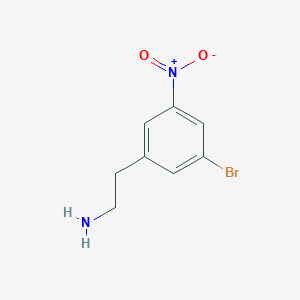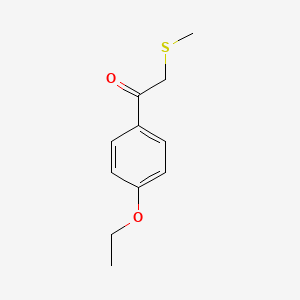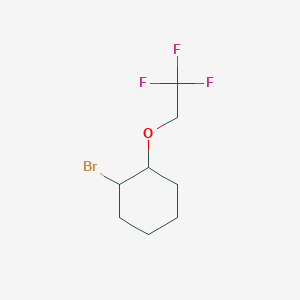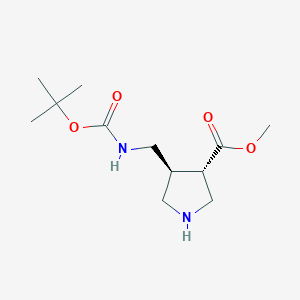![molecular formula C6H7BF5K B15312218 Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)
Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium {6,6-difluorobicyclo[310]hexan-1-yl}trifluoroboranuide is a chemical compound known for its unique structure and properties It is a potassium salt of a trifluoroborate ester, characterized by the presence of a bicyclic hexane ring with two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide typically involves the reaction of a suitable bicyclic hexane precursor with a trifluoroborate reagent. The reaction conditions often include the use of a base such as potassium carbonate or potassium hydroxide to facilitate the formation of the potassium salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
Potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is investigated for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Catalysis: It is explored as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling and polymerization processes.
作用機序
The mechanism by which potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The bicyclic hexane ring provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The fluorine atoms enhance the compound’s stability and reactivity by altering the electronic properties of the molecule.
類似化合物との比較
Potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide can be compared with other similar compounds, such as:
Potassium {6,6-difluorobicyclo[3.1.0]hexan-3-yl}trifluoroboranuide: This compound has a similar structure but differs in the position of the trifluoroborate group, leading to different reactivity and applications.
Potassium {6,6-difluorobicyclo[3.1.0]hexan-3-yl}methyltrifluoroboranuide:
The uniqueness of potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide lies in its specific structural arrangement, which imparts distinct reactivity and stability compared to its analogs .
特性
分子式 |
C6H7BF5K |
|---|---|
分子量 |
224.02 g/mol |
IUPAC名 |
potassium;(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF5.K/c8-6(9)4-2-1-3-5(4,6)7(10,11)12;/h4H,1-3H2;/q-1;+1 |
InChIキー |
XSFXAAYIAKPNHP-UHFFFAOYSA-N |
正規SMILES |
[B-](C12CCCC1C2(F)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


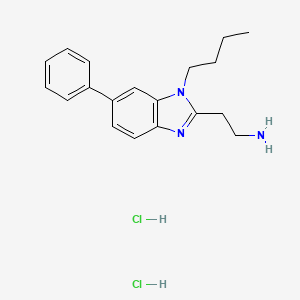

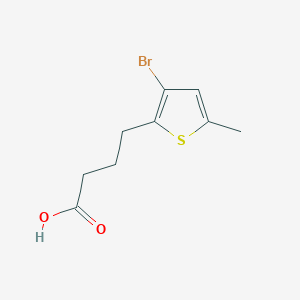
![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
